molecular formula C22H15Cl2N3O4 B11511631 (4Z)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-2-(5-chloro-2-nitrophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-2-(5-chloro-2-nitrophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11511631
M. Wt: 456.3 g/mol
InChI Key: SBKXEJAKISCTBF-BOPFTXTBSA-N
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Description

The compound (4Z)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(5-CHLORO-2-NITROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule characterized by its unique structure, which includes a furan ring, a pyrazolone core, and multiple substituents such as chloro, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(5-CHLORO-2-NITROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the chloro and methyl groups: These substituents can be added via electrophilic aromatic substitution reactions.

    Formation of the pyrazolone core: This involves the condensation of a hydrazine derivative with a β-diketone.

    Final assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(5-CHLORO-2-NITROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alkanes.

Scientific Research Applications

(4Z)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(5-CHLORO-2-NITROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound is used to investigate its effects on various biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism by which (4Z)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(5-CHLORO-2-NITROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(5-CHLORO-2-NITROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE: can be compared with other pyrazolone derivatives and furan-containing compounds.

    Organochlorine Compounds: These include compounds like chloroform and dichloromethane, which share the presence of chlorine atoms but differ in their overall structure and properties.

Uniqueness

The uniqueness of (4Z)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(5-CHLORO-2-NITROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets and materials, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H15Cl2N3O4

Molecular Weight

456.3 g/mol

IUPAC Name

(4Z)-4-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene]-2-(5-chloro-2-nitrophenyl)-5-methylpyrazol-3-one

InChI

InChI=1S/C22H15Cl2N3O4/c1-12-16(4-3-5-18(12)24)21-9-7-15(31-21)11-17-13(2)25-26(22(17)28)20-10-14(23)6-8-19(20)27(29)30/h3-11H,1-2H3/b17-11-

InChI Key

SBKXEJAKISCTBF-BOPFTXTBSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])C

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])C

Origin of Product

United States

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